
Asn-Pro
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Asn-Pro typically involves the coupling of L-asparagine and L-proline using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by automating the repetitive steps of deprotection and coupling. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Asn-Pro can undergo various chemical reactions, including:
Deamidation: The asparagine residue in this compound can undergo deamidation, converting it to aspartic acid.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid can be used for oxidation reactions.
Major Products Formed
Hydrolysis: L-asparagine and L-proline.
Oxidation: Hydroxyproline.
Deamidation: Aspartic acid.
Scientific Research Applications
The search results provide information on peptides containing asparagine (Asn) and proline (Pro) in their sequences, highlighting their potential applications in various scientific research areas. Specifically, the casein peptide Asn-Pro-Trp-Asp-Gln (NPWDQ) and the tripeptide Val-Asn-Pro (VNP) are mentioned .
Scientific Research Applications
This compound-Trp-Asp-Gln (NPWDQ) :
- Intestinal Tight Junction Enforcement: NPWDQ, a casein peptide, can strengthen the intestinal tight junction, as demonstrated in Caco-2 cells . NPWDQ increases the transepithelial electrical resistance (TER) value, suggesting enhanced epithelial barrier function . It up-regulates the expression of occludin, a protein crucial for tight junction barrier function .
- Microarray Analysis: DNA microarray analysis revealed that NPWDQ up-regulates the expression of the occludin gene in Caco-2 cells . However, the levels of claudin family genes and zonula occludens-1 (ZO-1) remained unchanged .
- Allergen Permeation Inhibition: NPWDQ inhibits allergen permeation, such as ovalbumin, using Caco-2 cells as an in vitro human intestinal epithelial model and in mouse jejunal and ileal loops ex vivo .
Val-Asn-Pro (VNP) :
- Antioxidant Activity: VNP, identified from Jiupei, a raw material from Baijiu distillation, exhibits antioxidant activity in vitro .
Glp–Asn–Pro–D-Tyr–D-TrpNH2 :
- TRH Analog : Glp–Asn–Pro–D-Tyr–D-TrpNH2 mimics and amplifies central actions of thyrotropin-releasing hormone (TRH) in rat without eliciting the release of TSH .
Ac-Asn-Pro-Thr-NH2 :
- Crystal Structure : The crystal structure of Ac-Asn-Pro-Thr-NH2 has been determined, providing insights into its molecular arrangement .
Caco-2 Cells
Caco-2 cells are utilized as an in vitro human intestinal epithelial model .
- Effect of NPWDQ on TER: The effect of adding NPWDQ on the integrity of Caco-2 monolayers was assessed by measuring TER. The TER value increased as NPWDQ concentrations increased (10−6–10−4 M), indicating that this peptide enhances epithelial barrier function .
IMR-32 Cell Line
IMR-32 is a human neuroblastoma cell line used in various studies .
- Antiproliferative Activity: Studies have evaluated the antiproliferative effects of synthesized compounds against IMR-32 cells, among other human cancer cell lines .
- Cytoprotective Effects: The cytoprotective effects of phenols were assessed in IMR-32 cells, noting the cell line's susceptibility to oxidant challenges .
- Differentiation Induction: Over-expression and ligand activation of PPARβ/δ induced cell differentiation through p53- and SOX2-dependent signaling pathways in IMR-32 cells and tumors .
- Cytotoxicity Studies: Vitamin K3 analogs were tested for cytotoxicity against neuroblastoma cell lines, including IMR-32, to assess their selective antitumor activity .
Mechanism of Action
The mechanism of action of Asn-Pro involves its interaction with specific molecular targets and pathways. For example, the casein peptide this compound-Trp-Asp-Gln has been shown to enhance epithelial barrier function by upregulating the expression of occludin, a protein involved in tight junction formation in intestinal cells . This suggests that this compound-containing peptides can modulate cellular functions by influencing gene expression and protein interactions.
Comparison with Similar Compounds
Similar Compounds
Asparagine (Asn): An amino acid involved in protein synthesis and metabolism.
Proline (Pro): An amino acid that plays a role in protein structure due to its unique cyclic structure.
Asn-Asn-Pro-Ser: A tetrapeptide composed of two L-asparagine units, L-proline, and L-serine.
Uniqueness of Asn-Pro
This compound is unique due to its specific combination of L-asparagine and L-proline, which imparts distinct chemical and biological properties. The presence of both amino acids in a single dipeptide allows for unique interactions and functions that are not observed in the individual amino acids or other similar peptides .
Biological Activity
Asn-Pro, a dipeptide consisting of asparagine (Asn) and proline (Pro), has garnered attention in various fields of biological research due to its potential biological activities. This article explores the biological activity of this compound, drawing on diverse sources to present a comprehensive overview that includes data tables, case studies, and detailed research findings.
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Neurotransmission and Receptor Interaction :
- This compound has been studied for its role in modulating neurotransmitter systems. Research indicates that peptides similar to this compound can influence the activity of neurokinin receptors, particularly in smooth muscle preparations. For instance, related peptides have shown significant contractile activity in the guinea pig ileum, suggesting a potential role in gastrointestinal motility .
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Stability and Degradation :
- The stability of Asn-containing peptides is critical for their biological function. Studies have shown that asparagine residues can undergo deamidation, leading to degradation and loss of activity in therapeutic proteins . Understanding the structural properties that influence this degradation can help optimize the use of this compound in therapeutic applications.
Case Studies
- Thrombolytic Agents :
- Therapeutic Proteins :
Data Tables
Pharmacological Profile
Research indicates that peptides containing this compound may exhibit pharmacological activities similar to other tachykinins, which are known for their roles in pain transmission and inflammation. The receptor profile of such peptides suggests they may act on multiple neurokinin receptors, influencing various physiological responses .
Stability Considerations
The stability of this compound is influenced by its conformation and surrounding amino acid residues. Studies have shown that certain structural parameters correlate with degradation rates, emphasizing the need for careful design in peptide therapeutics to enhance their longevity and efficacy .
Properties
CAS No. |
78346-95-9 |
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Molecular Formula |
C9H15N3O4 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15N3O4/c10-5(4-7(11)13)8(14)12-3-1-2-6(12)9(15)16/h5-6H,1-4,10H2,(H2,11,13)(H,15,16)/t5-,6-/m0/s1 |
InChI Key |
GADKFYNESXNRLC-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)N)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.